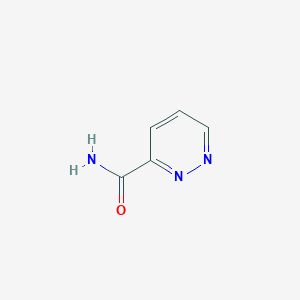
Butyltriethoxysilane
概要
説明
Butyltriethoxysilane is an organosilicon compound with the chemical formula C₁₀H₂₄O₃Si. It is a clear to straw-colored liquid that is primarily used as a surface modifier to provide hydrophobic properties to various materials. This compound consists of a butyl group attached to a silicon atom, which is further bonded to three ethoxy groups. This compound is known for its ability to react with water and form a hydrophobic layer on surfaces, making it useful in a variety of applications, including construction, coatings, and adhesives .
準備方法
Butyltriethoxysilane can be synthesized through several methods, including the reaction of butyltrichlorosilane with ethanol in the presence of a catalyst. The general reaction is as follows:
C4H9SiCl3+3C2H5OH→C4H9Si(OC2H5)3+3HCl
In industrial production, this compound is typically produced by hydrolyzing butyltrichlorosilane with ethanol under controlled conditions. The reaction is carried out in a solvent such as toluene, and a catalyst like hydrochloric acid is used to facilitate the reaction. The resulting product is then purified through distillation to obtain high-purity this compound .
化学反応の分析
Butyltriethoxysilane undergoes several types of chemical reactions, including hydrolysis, condensation, and substitution reactions.
-
Hydrolysis: : In the presence of water, this compound hydrolyzes to form silanol groups and ethanol. The hydrolysis reaction is as follows:
C4H9Si(OC2H5)3+3H2O→C4H9Si(OH)3+3C2H5OH
-
Condensation: : The silanol groups formed during hydrolysis can further condense to form siloxane bonds, leading to the formation of a cross-linked network. This reaction is important in the formation of hydrophobic coatings.
-
Substitution: : this compound can undergo substitution reactions with other nucleophiles, such as amines or alcohols, to form various functionalized silanes.
Common reagents used in these reactions include water, alcohols, and amines, and the major products formed are silanols, siloxanes, and functionalized silanes .
科学的研究の応用
Butyltriethoxysilane has a wide range of scientific research applications across various fields:
-
Chemistry: : It is used as a coupling agent to improve the adhesion between organic and inorganic materials. It is also employed in the synthesis of functionalized silanes for various applications.
-
Biology: : this compound is used in the modification of surfaces to create hydrophobic coatings, which can be useful in biological assays and diagnostics.
-
Medicine: : It is used in the development of medical devices and implants, where hydrophobic coatings are required to prevent biofouling and improve biocompatibility.
-
Industry: : this compound is widely used in the construction industry as a water repellent for concrete and masonry surfaces. It is also used in the formulation of coatings, adhesives, and sealants to enhance their performance .
作用機序
The primary mechanism of action of butyltriethoxysilane involves its ability to form a hydrophobic layer on surfaces. When applied to a substrate, this compound undergoes hydrolysis to form silanol groups, which then condense to form siloxane bonds. These siloxane bonds create a cross-linked network that imparts hydrophobic properties to the surface. The molecular targets involved in this process are the hydroxyl groups on the substrate surface, which react with the silanol groups to form strong covalent bonds .
類似化合物との比較
Butyltriethoxysilane can be compared with other similar compounds, such as isothis compound and propyltriethoxysilane.
-
Isothis compound: : This compound has a similar structure to this compound but with an isobutyl group instead of a butyl group. It exhibits similar hydrophobic properties and is used in similar applications.
-
Propyltriethoxysilane: : This compound has a propyl group instead of a butyl group. It also provides hydrophobic properties but may have different reactivity and performance characteristics due to the shorter alkyl chain.
The uniqueness of this compound lies in its balance of hydrophobicity and reactivity, making it suitable for a wide range of applications .
特性
IUPAC Name |
butyl(triethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O3Si/c1-5-9-10-14(11-6-2,12-7-3)13-8-4/h5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZGKDQVCBHSGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90335535 | |
| Record name | Triethoxybutylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90335535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4781-99-1 | |
| Record name | Triethoxybutylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90335535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyltriethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[2-(Dimethylamino)ethoxy]benzylamine](/img/structure/B1582119.png)

![3-[(4-Chlorophenyl)sulfanyl]propanoic acid](/img/structure/B1582121.png)


